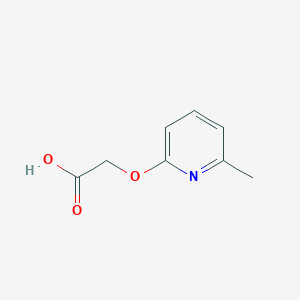

2-((6-Methylpyridin-2-yl)oxy)acetic acid

Description

BenchChem offers high-quality 2-((6-Methylpyridin-2-yl)oxy)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((6-Methylpyridin-2-yl)oxy)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C8H9NO3 |

|---|---|

Molecular Weight |

167.16 g/mol |

IUPAC Name |

2-(6-methylpyridin-2-yl)oxyacetic acid |

InChI |

InChI=1S/C8H9NO3/c1-6-3-2-4-7(9-6)12-5-8(10)11/h2-4H,5H2,1H3,(H,10,11) |

InChI Key |

PUUYQIYWKIBGQB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CC=C1)OCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Structural Elucidation and Isomeric Differentiation of 2-((6-methylpyridin-2-yl)oxy)acetic acid

[1]

Executive Summary & Core Challenge

The structural elucidation of 2-((6-methylpyridin-2-yl)oxy)acetic acid (hereafter referred to as Target-O ) presents a classic but critical challenge in heterocyclic chemistry: distinguishing between

The precursor, 6-methyl-2-hydroxypyridine, exists in a tautomeric equilibrium with 6-methyl-2-pyridone. Nucleophilic substitution with chloroacetic acid (or its esters) can yield two distinct regioisomers:

-

Target-O (

-isomer): An ether linkage retaining the aromatic pyridine ring.[1] -

Impurity-N (

-isomer): A substituted pyridone (lactam) structure.[1]

This guide provides a definitive, self-validating protocol to confirm the structure of Target-O , ensuring the exclusion of the pharmacologically distinct

Synthesis Context & Impurity Profile

To understand the analytical requirements, one must understand the genesis of the sample.[1] The synthesis typically involves the reaction of 6-methyl-2-hydroxypyridine with a haloacetic acid derivative under basic conditions.

-

Kinetic Control:

-alkylation is often favored by "hard" electrophiles and silver salts (Ag+).[1] -

Thermodynamic Control:

-alkylation is frequently favored by "soft" electrophiles and alkali metal bases (Na+, K+) in polar aprotic solvents.[1]

Therefore, any sample of Target-O must be presumed to contain Impurity-N until proven otherwise.

Visualization: The Tautomeric Divergence

Figure 1: Divergent synthetic pathways leading to the Target-O and its primary isomeric impurity.[1]

Analytical Workflow: The "Four-Pillar" Protocol

This protocol relies on orthogonal data streams.[1] Do not rely on a single method; the structural similarities between the isomers can lead to misinterpretation of low-resolution data.

Pillar 1: High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm molecular formula and assess fragmentation patterns.[1]

-

Method: ESI-TOF or Orbitrap (Negative Mode favored for carboxylic acids).[1]

-

Expected Result:

at m/z ~166.05. -

Differentiation: While both isomers have the same mass, their fragmentation differs.[1]

-

Target-O: Often shows loss of

followed by cleavage of the ether bond, generating a characteristic methyl-hydroxypyridine fragment.[1] -

Impurity-N: The amide bond is more robust; fragmentation often involves the side chain cleavage while retaining the pyridone core.

-

Pillar 2: Infrared Spectroscopy (FT-IR)

Objective: Rapid functional group identification.[1] This is the fastest screen for

| Feature | Target-O (Ether) | Impurity-N (Lactam) | Diagnostic Value |

| Carbonyl (Acid) | 1700–1730 cm⁻¹ | 1700–1730 cm⁻¹ | Non-diagnostic (present in both) |

| Carbonyl (Ring) | Absent | 1650–1690 cm⁻¹ | CRITICAL: Strong amide band indicates N-isomer. |

| C=C / C=N | ~1590, 1570 cm⁻¹ | ~1600 cm⁻¹ | Pyridine ring breathing modes.[1] |

| C–O–C (Ether) | 1050–1250 cm⁻¹ | Absent | Strong stretch in Target-O. |

Pillar 3: Nuclear Magnetic Resonance (NMR)

Objective: Definitive structural assignment. This is the primary validation step.

-

Solvent: DMSO-

(prevents exchange of acidic protons and ensures solubility).[1]

1H NMR Analysis

The aromatic protons provide the clearest evidence of aromaticity (Pyridine) vs. non-aromaticity (Pyridone).[1]

-

Target-O (Pyridine): The ring retains aromatic current.[1] Protons H3, H4, and H5 appear in the typical pyridine range (6.6 – 7.6 ppm).

-

Impurity-N (Pyridone): The ring loses aromaticity.[1] H3 and H5 are often shielded (shifted upfield) relative to the pyridine analog due to increased electron density from the nitrogen lone pair and loss of ring current.

2D NMR (The "Smoking Gun")

If 1D NMR is ambiguous, HMBC (Heteronuclear Multiple Bond Correlation) is the tie-breaker.[1]

-

Experiment: Look for Long-range coupling (

) from the Methylene protons ( -

Target-O: The

protons will couple to C2 (aromatic carbon, ~160-164 ppm).[1] -

Impurity-N: The

protons will couple to C2 (carbonyl-like carbon, ~162-165 ppm) AND C6 .[1] -

NOESY: In the

-isomer, the methylene protons are spatially closer to the protons on the ring adjacent to the nitrogen (if any), but in this 6-methyl case, the steric clash is significant.[1]

Pillar 4: X-Ray Crystallography

Objective: Absolute configuration.[1]

Reference Data: Expected Spectral Signatures

The following table synthesizes expected data based on established pyridine chemistry and analogous structures (e.g., 2-methoxypyridine vs. N-methyl-2-pyridone).

Table 1: Comparative NMR Shift Predictions (DMSO- )

| Position | Atom | Target-O (Expected | Impurity-N (Expected | Causality |

| Methylene | 4.80 – 5.00 (s) | 4.60 – 4.90 (s) | ||

| Ring H3 | 6.60 – 6.80 | 6.20 – 6.40 | Pyridone H3 is shielded by the adjacent carbonyl character.[1] | |

| Ring H5 | 6.80 – 7.00 | 6.00 – 6.20 | Loss of aromatic ring current in pyridone upfields this signal.[1] | |

| Ring H4 | 7.50 – 7.70 | 7.20 – 7.40 | - | |

| Methyl | 2.30 – 2.45 (s) | 2.20 – 2.35 (s) | - | |

| Ring C2 | ~163.0 ppm | ~164.5 ppm | C2 in Target-O is an aromatic C-O; in Impurity-N it is a Carbonyl.[1] |

Experimental Protocol: Step-by-Step Elucidation

This workflow assumes you have a crude solid from the synthesis reaction.

Phase 1: Sample Preparation & Solubility Test

-

Dissolve 10 mg of sample in 0.6 mL DMSO-

. -

Check: If insoluble, the sample may be a salt (sodium/potassium).[1] Add 1 drop of DCl or TFA to protonate the free acid.

Phase 2: 1D Proton NMR Acquisition

-

Acquire standard

H spectrum (16 scans min). -

Integration Check: Calibrate the Methyl singlet (3H) to integral 3.0.

-

Methylene Check: The

singlet should integrate to 2.0. If <2.0 or split, suspect mixtures. -

Aromatic Region: Look for the "ABC" pattern of the 3 ring protons.

Phase 3: The "Acid Shift" Test (Self-Validating Step)

To confirm the free acid (vs. ester or salt):

-

Add a trace amount of

to the NMR tube. -

Observation: The carboxylic acid proton (

, usually broad >10 ppm) will disappear (exchange).[1] -

Critical: The chemical shifts of the ring protons should not change significantly if the core structure is stable. If shifts move >0.2 ppm, you may be observing a salt-to-acid transition.

Phase 4: Data Processing & Reporting

Visualize the logic flow for the final report using the diagram below.

Figure 2: Logical decision tree for rapid structural confirmation.

References

-

Katritzky, A. R., et al. Tautomerism in 2-hydroxypyridines and related compounds.[1] Advances in Heterocyclic Chemistry.[1] (General reference for Pyridone/Hydroxypyridine equilibrium).

-

LaPlante, S. R., et al. (2013).[1][2] N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery.[2][3] Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-4668.[1][2] Link

-

Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.[1] (Standard text for IR/NMR shift prediction principles).

-

PubChem Compound Summary. 6-Methylpyridin-2-ol (Precursor Data).Link[1]

-

ResearchGate Data. Synthesis and characterization of (6-methyl-pyridin-2-ylamino)-acetic acid (N-linked analog).Link

potential applications of pyridine acetic acid derivatives

The Pyridylacetate Scaffold: From Osteoporosis Therapy to Advanced Metal-Organic Frameworks

Executive Summary

Pyridine acetic acid derivatives (pyridylacetates) represent a privileged scaffold in both medicinal chemistry and materials science. Unlike their rigid counterparts, pyridine carboxylic acids (e.g., niacin, picolinic acid), pyridylacetates possess a methylene spacer (

This technical guide explores the dual utility of these derivatives:

-

Pharmaceuticals: As the critical precursor to Risedronate , a blockbuster bisphosphonate for osteoporosis.

-

Materials Science: As versatile "spacer" ligands in the construction of Metal-Organic Frameworks (MOFs) and coordination polymers, where their flexibility allows for the formation of helical chains and stimuli-responsive networks.

Section 1: The Pharmacophore & Structural Utility[1]

The chemical behavior of pyridine acetic acid derivatives is defined by the position of the acetic acid side chain relative to the nitrogen atom (2-, 3-, or 4-position).

| Property | 2-Pyridylacetic Acid | 3-Pyridylacetic Acid | 4-Pyridylacetic Acid |

| Common Abbreviation | 2-PAA | 3-PAA | 4-PAA |

| Key Application | Betahistine Metabolite | Risedronate Precursor | MOF Linker / Ligand |

| Acid Dissociation | Zwitterionic character | Standard carboxylic acid behavior | High symmetry ligand |

| Coordination Mode | N,O-Chelation (forming 5-membered rings) | Bridging (N and O bind different metals) | Bridging (Linear extension) |

Structural Advantage: The methylene spacer decouples the electronic effects of the pyridine ring from the carboxylate, preventing the strong electron-withdrawing deactivation seen in nicotinic acid. This makes the carboxylate of 3-PAA and 4-PAA a reliable nucleophile for esterification and phosphonylation.

Section 2: Pharmaceutical Applications (The "Hero" Molecule)

The most commercially significant application of 3-pyridylacetic acid is the synthesis of Risedronate Sodium (Actonel®), a third-generation bisphosphonate used to treat osteoporosis and Paget’s disease.

Mechanism of Action

Risedronate mimics pyrophosphate, binding avidly to hydroxyapatite crystals in bone.[1] Upon resorption by osteoclasts, it inhibits Farnesyl Pyrophosphate Synthase (FPPS) , an enzyme in the mevalonate pathway.[1] This prevents the prenylation of small GTPase proteins (Ras, Rho, Rac), leading to osteoclast apoptosis and reduced bone turnover.

Synthesis Workflow

The industrial synthesis involves the "phosphonylation" of 3-pyridylacetic acid using phosphorous acid (

Figure 1: Industrial synthesis pathway of Risedronate Sodium from 3-pyridylacetic acid.

Section 3: Materials Science & Catalysis[5][6]

In the realm of coordination chemistry, 3-PAA and 4-PAA act as flexible ditopic ligands. Unlike rigid linkers (e.g., terephthalic acid) that form predictable cubic grids, pyridylacetates introduce "conformational freedom," often resulting in helical or entangled structures.

4-Pyridylacetic Acid (4-PAA) in MOFs

-

Helical Chain Formation: The flexibility of the

group allows 4-PAA to bridge metal centers (e.g., Zn(II), Cd(II)) in a non-linear fashion, often inducing chirality in the crystal lattice even when the ligand itself is achiral. -

Coordination Modes:

-

Monodentate: N-coordination only.

-

Bridging: N binds Metal A; Carboxylate binds Metal B.

-

Chelating-Bridging: Carboxylate binds Metal B in a bidentate fashion.

-

3-Pyridylacetic Acid (3-PAA) in Lanthanide Complexes

Recent studies have utilized 3-PAA to construct dinuclear Lanthanide (Ln) complexes.[2]

-

Magnetic Entropy: The Gadolinium (Gd-3PAA) derivative exhibits a significant magnetocaloric effect (MCE), making it a candidate for magnetic refrigeration.

-

Luminescence: Europium (Eu) and Terbium (Tb) complexes with 3-PAA show strong characteristic emission, as the pyridine ring effectively sensitizes the lanthanide ion via the "antenna effect."

Figure 2: Impact of the methylene spacer on the topological diversity of pyridylacetate-based coordination polymers.

Section 4: Experimental Protocols

Protocol A: Synthesis of Risedronate Sodium (One-Pot Method)

Objective: Synthesis of [1-hydroxy-2-(3-pyridinyl)ethylidene]bis[phosphonic acid] sodium salt.

-

Preparation: Charge a reaction flask with 3-pyridylacetic acid (50 g) and a solvent (e.g., chlorobenzene or acetonitrile, though solvent-free melts are also used industrially).

-

Phosphonylation: Add Phosphorous Acid (

, 89.7 g) . Heat the mixture to ~70°C. -

Activation: Dropwise add Phosphorous Trichloride (

, 100.3 g) while maintaining temperature. -

Reflux: Heat the reaction mass to 85-90°C and stir for 4-6 hours. The mixture will thicken as the phosphonic acid intermediate forms.

-

Hydrolysis: Cool to 60°C. Slowly add water (250 mL) to hydrolyze excess halides. Reflux for an additional 4 hours to ensure complete conversion to the acid form.

-

Salt Formation: Cool to room temperature. Adjust pH to 4.5–5.0 using 40% NaOH solution .

-

Isolation: Risedronate sodium crystallizes as the hemipentahydrate.[1] Filter, wash with cold water/ethanol, and dry.

-

Target Yield: ~70-80%

-

Purity: >99% (HPLC)

-

Protocol B: Hydrothermal Synthesis of [Zn(4-PAA)2] MOF

Objective: Growth of single crystals for X-ray diffraction.

-

Reagents: Mix 4-pyridylacetic acid hydrochloride (1 mmol) and

(1 mmol) . -

Solvent: Dissolve in 10 mL distilled water. Adjust pH to ~6.0 using 0.1 M NaOH.

-

Crystallization: Seal in a Teflon-lined stainless steel autoclave. Heat at 120°C for 3 days .

-

Cooling: Cool slowly (5°C/hour) to room temperature.

-

Result: Colorless block crystals suitable for XRD. Structure typically reveals 2D rhombic grids extended into 3D networks via hydrogen bonding.[3][4]

References

-

BenchChem Technical Support. (2025). 2-Pyridylacetic Acid Hydrochloride: A Technical Guide. BenchChem.

-

Gao, J., et al. (2004). Syntheses and Characterizations of Coordination Polymers Constructed from 4-Pyridylacetic Acid. Crystal Growth & Design, 4(2), 297–303.

-

Reddy, K.R., et al. (2011). Process for the preparation of pure risedronic acid or salts. U.S. Patent 8,076,483.

-

Li, X., et al. (2022). 3-Pyridylacetic-Based Lanthanide Complexes Exhibiting Magnetic Entropy Changes, Single-Molecule Magnet, and Fluorescence. ACS Omega, 7(3), 2682–2690.

-

El-Mottaleb, M.A., et al. (2016). An easy and effective method for synthesis and radiolabelling of risedronate as a model for bone imaging. Journal of Labelled Compounds and Radiopharmaceuticals, 59(6), 235-241.

Sources

Methodological & Application

experimental setup for testing the antibacterial activity of pyridine compounds

Application Note: AN-PYR-001 Title: High-Throughput Screening and Characterization of Antibacterial Pyridine Derivatives: From Solubility to Time-Kill Kinetics

Executive Summary

Pyridine scaffolds are ubiquitous in medicinal chemistry, forming the core of critical antibiotics like isoniazid and sulfapyridine. However, their lipophilicity and basic nitrogen centers present unique challenges in in vitro assays, including precipitation in aqueous media and pH-dependent ionization. This application note provides a rigorous, standardized workflow for evaluating the antibacterial efficacy of novel pyridine compounds. It integrates Clinical and Laboratory Standards Institute (CLSI) guidelines with specific adaptations for hydrophobic heterocycles, ensuring data reproducibility and scientific integrity.

Pre-Analytical Considerations: The Pyridine Challenge

Expertise & Causality: The primary failure mode in testing pyridine derivatives is not lack of potency, but lack of bioavailability in the assay medium. Pyridines are weak bases (

Solvent & Solubility Optimization

-

Primary Solvent: Dimethyl sulfoxide (DMSO) is the standard. However, DMSO is bacteriostatic at high concentrations.

-

Rule: The final assay concentration of DMSO must not exceed 1% (v/v) for sensitive strains (e.g., S. pneumoniae) or 2.5% for robust strains (E. coli).

-

-

Salt Formation: If the pyridine derivative is highly lipophilic (

), consider converting the free base to a Hydrochloride (HCl) or Mesylate salt prior to testing to enhance aqueous solubility without relying on excessive DMSO.

Protocol A: Minimum Inhibitory Concentration (MIC)

Methodology: Broth Microdilution (CLSI M07-A10 compliant)

This protocol uses Cation-Adjusted Mueller-Hinton Broth (CAMHB) to ensure physiological

Materials

-

Medium: CAMHB (pH 7.2–7.4).

-

Indicator: Resazurin (0.015% w/v in sterile PBS). Why: Pyridine compounds often form colored complexes or precipitates. Resazurin provides a colorimetric readout (Blue -> Pink = Growth) that is unaffected by compound turbidity.

-

Plates: 96-well round-bottom polystyrene plates (untreated).

Workflow Diagram

The following diagram illustrates the plate setup and logical flow, ensuring negative and positive controls are integrated for self-validation.

Caption: Figure 1. High-throughput MIC determination workflow using Resazurin for colorimetric validation.

Step-by-Step Procedure

-

Stock Prep: Prepare a

stock of the pyridine derivative in 100% DMSO. -

Intermediate Dilution: Dilute stock 1:50 in CAMHB to achieve

(2% DMSO). -

Plate Loading: Add

of CAMHB to columns 2–12. Add -

Serial Dilution: Transfer

from column 1 to 2, mix, then 2 to 3, etc. Discard -

Inoculation: Prepare a

McFarland bacterial suspension, dilute 1:100, and add-

Final Test Concentration: Range

. -

Final DMSO: 1% (Non-toxic).

-

-

Incubation:

for 16–20 hours. -

Readout: If turbidity is ambiguous (common with pyridines), add

of 0.015% Resazurin. Incubate 1–4 hours.-

Pink: Viable bacteria (Reduction of resazurin to resorufin).

-

Blue: No growth (MIC).

-

Protocol B: Time-Kill Kinetics

Methodology: Colony Counting over Time

MIC data is static; it does not tell you how the compound kills. Time-kill assays distinguish between bacteriostatic (inhibits growth) and bactericidal (kills >99.9%) activity.[1][2][3]

Experimental Design

-

Concentrations: Test at

MIC, -

Time Points: 0, 2, 4, 8, and 24 hours.

-

Threshold: Bactericidal activity is defined as a

reduction in CFU/mL from the starting inoculum.[1][2][4]

Logic Pathway for Classification

Caption: Figure 2. Decision logic for classifying pyridine compounds as Bacteriostatic or Bactericidal.

Data Analysis Table

Summarize kinetic data using the following template to ensure comparability across compounds.

| Compound ID | MIC ( | 0h (Log CFU) | 4h (Log CFU) | 24h (Log CFU) | Log Reduction (24h) | Activity Type |

| Control | N/A | 5.70 | 7.10 | 9.20 | N/A | Growth |

| PYR-001 | 4.0 | 5.70 | 4.20 | 2.10 | 3.60 | Bactericidal |

| PYR-002 | 8.0 | 5.70 | 5.50 | 5.80 | -0.10 | Bacteriostatic |

Scientific Integrity & Troubleshooting (Self-Validation)

-

The "Skipped Well" Phenomenon:

-

Observation: Growth in high concentration wells, no growth in lower ones.

-

Cause: Pyridine precipitation at high concentrations reduces bioavailability.

-

Fix: Verify solubility visually before inoculation. If cloudy, the MIC is invalid.

-

-

DMSO Control Failure:

-

Sterility Check:

-

Always include a "Media Only" well. If this turns pink (Resazurin) or turbid, the entire plate is contaminated and must be discarded.

-

References

-

Clinical and Laboratory Standards Institute (CLSI). (2015).[7][8] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[8][9][10] CLSI.[10] [Link]

-

Sarkouh, R., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities.[11] Molecular Diversity. [Link]

-

Elshikh, M., et al. (2016). Resazurin-based 96-well plate microdilution method for the determination of minimum inhibitory concentration of biosurfactants. Biotechnology Letters. [Link]

-

Wiegand, I., Hilpert, K. & Hancock, R. (2008). Agar and broth dilution methods to determine the minimum inhibitory concentration (MIC) of antimicrobial substances.[7] Nature Protocols. [Link]

-

Pankey, G. A., & Sabath, L. D. (2004). Clinical relevance of bacteriostatic versus bactericidal mechanisms of action in the treatment of Gram-positive bacterial infections. Clinical Infectious Diseases. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. emerypharma.com [emerypharma.com]

- 4. bio-protocol.org [bio-protocol.org]

- 5. ispub.com [ispub.com]

- 6. researchgate.net [researchgate.net]

- 7. standards.globalspec.com [standards.globalspec.com]

- 8. M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition Jean B. Pate | PDF [slideshare.net]

- 9. webstore.ansi.org [webstore.ansi.org]

- 10. protocols.io [protocols.io]

- 11. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

Optimizing Volatility: A Protocol for the Derivatization of 2-((6-methylpyridin-2-yl)oxy)acetic Acid for GC-MS Analysis

An Application Note for Researchers and Scientists

Abstract

This application note provides a comprehensive, field-proven protocol for the chemical derivatization of 2-((6-methylpyridin-2-yl)oxy)acetic acid for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Compounds containing polar functional groups, such as the carboxylic acid moiety in the target analyte, exhibit low volatility and poor thermal stability, making them unsuitable for direct GC-MS analysis.[1][2] The protocol herein details a robust silylation method using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which effectively converts the polar carboxylic acid into a more volatile and thermally stable trimethylsilyl (TMS) ester.[3][4] We will explore the underlying principles of this derivatization, provide a step-by-step experimental workflow, and discuss the expected analytical outcomes, including chromatographic behavior and mass spectral fragmentation. This guide is intended for researchers, analytical chemists, and drug development professionals seeking a reliable method for the quantitative and qualitative analysis of this and structurally similar compounds.

Introduction: The Rationale for Derivatization

Gas Chromatography (GC) is a powerful analytical technique that separates compounds based on their volatility and interaction with a stationary phase. For a compound to be amenable to GC analysis, it must be thermally stable and sufficiently volatile to exist in the gas phase within the GC inlet and column. 2-((6-methylpyridin-2-yl)oxy)acetic acid possesses a carboxylic acid functional group, which is highly polar and capable of strong hydrogen bonding. These characteristics lead to:

-

Low Volatility: The compound has a high boiling point and does not readily vaporize at typical GC inlet temperatures.

-

Poor Peak Shape: The polar -COOH group can interact with active sites on the GC column and liner, leading to significant peak tailing and poor chromatographic resolution.[2]

-

Thermal Instability: At elevated temperatures, carboxylic acids can be prone to decarboxylation, leading to analytical inaccuracy.

Chemical derivatization is a technique used to modify an analyte to improve its analytical properties without altering its fundamental structure.[5] For carboxylic acids, the most common approach is to replace the active hydrogen of the carboxyl group with a non-polar functional group.[1][6] This process, typically silylation or esterification, disrupts hydrogen bonding, thereby increasing volatility, improving thermal stability, and enhancing chromatographic performance.[7][8][9]

This guide focuses on silylation, a versatile and highly effective method, using MSTFA.[4][7] MSTFA is a powerful trimethylsilyl donor that reacts with the carboxylic acid to form a TMS ester.[4] A key advantage of MSTFA is that its byproducts are highly volatile, minimizing potential interference in the resulting chromatogram.[3][4]

Principle of Silylation

Silylation is the process of replacing an active hydrogen atom (from a hydroxyl, carboxyl, or amine group) with a trimethylsilyl (TMS) group, -Si(CH₃)₃.[6] The reaction for 2-((6-methylpyridin-2-yl)oxy)acetic acid with MSTFA proceeds as follows:

Reaction Scheme: 2-((6-methylpyridin-2-yl)oxy)acetic acid + MSTFA → 2-((6-methylpyridin-2-yl)oxy)acetic acid, TMS ester + N-methyltrifluoroacetamide + TMSF

This conversion effectively "masks" the polar carboxyl group, leading to a derivative that is significantly more volatile and less prone to adsorption within the GC system. The resulting TMS esters are thermally stable and yield characteristic mass spectra that are invaluable for structural elucidation and confirmation.[6]

Materials and Reagents

| Item | Description/Specification | Supplier Example |

| Analyte Standard | 2-((6-methylpyridin-2-yl)oxy)acetic acid, >98% purity | Sigma-Aldrich, Fisher Scientific |

| Derivatization Reagent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Sigma-Aldrich (Supelco), Thermo Fisher |

| Catalyst (Optional) | Trimethylchlorosilane (TMCS), 1% in MSTFA | Thermo Fisher Scientific |

| Solvent | Pyridine, Anhydrous, Silylation Grade | Sigma-Aldrich |

| Solvent | Acetonitrile, HPLC or GC Grade | Fisher Scientific |

| Vials | 2 mL amber glass autosampler vials with PTFE-lined caps | Agilent, Waters |

| Heating Block | Digital dry bath or oven capable of 60-80°C | VWR, Fisher Scientific |

| Pipettes | Calibrated micropipettes (10 µL, 100 µL, 1000 µL) | Eppendorf, Gilson |

| Vortex Mixer | Standard laboratory vortex mixer | Fisher Scientific |

| GC-MS System | Gas chromatograph with a mass selective detector | Agilent, Shimadzu, Thermo Fisher |

Experimental Protocols

Standard Stock Solution Preparation

-

Accurately weigh 10 mg of 2-((6-methylpyridin-2-yl)oxy)acetic acid standard.

-

Dissolve the standard in 10 mL of acetonitrile in a class A volumetric flask to create a 1 mg/mL (1000 ppm) stock solution.

-

Store the stock solution at 4°C in an amber vial. From this stock, prepare working standards of desired concentrations by serial dilution with acetonitrile.

Derivatization Workflow Diagram

Caption: Step-by-step workflow for the silylation of the target analyte.

Step-by-Step Derivatization Protocol

Causality Note: This protocol is designed to be self-validating. The complete evaporation of the initial solvent and the use of anhydrous reagents are critical to prevent the hydrolysis of the silylating agent and the derivatized product, ensuring the reaction proceeds to completion.

-

Sample Aliquoting: Pipette 100 µL of the standard solution (or sample extract) into a 2 mL autosampler vial.

-

Solvent Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at approximately 40°C. It is crucial that no water is present, as moisture will deactivate the silylating reagent.

-

Reagent Addition:

-

Reaction: Immediately cap the vial tightly and vortex for 15-20 seconds to ensure thorough mixing.

-

Heating: Place the vial in a heating block or oven set to 60°C for 30 minutes. Heating increases the reaction rate to ensure complete derivatization.[6] For some sterically hindered compounds, longer times or higher temperatures (up to 75°C) may be required.

-

Cooling: Remove the vial from the heat source and allow it to cool to room temperature before analysis.

-

Analysis: Inject 1 µL of the cooled, derivatized sample into the GC-MS system.

GC-MS Analysis

Overall Analytical Workflow

Caption: High-level overview of the complete analytical process.

Recommended GC-MS Parameters

| Parameter | Value/Description |

| GC System | Agilent 8890 GC (or equivalent) |

| MS System | Agilent 5977B MSD (or equivalent) |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane |

| Injection Mode | Splitless |

| Inlet Temperature | 250°C |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Oven Program | Initial: 100°C, hold for 1 minRamp: 15°C/min to 280°CHold: 5 min at 280°C |

| MS Transfer Line | 280°C |

| Ion Source Temp. | 230°C |

| Quadrupole Temp. | 150°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 40 - 550 m/z |

Note: The oven temperature program should be optimized based on the specific instrument and column to ensure adequate separation from any matrix components or reagent byproducts.

Expected Results and Discussion

Chromatographic Performance

Upon successful derivatization, a single, sharp, and symmetrical chromatographic peak corresponding to the TMS-ester of 2-((6-methylpyridin-2-yl)oxy)acetic acid should be observed. The derivatization eliminates the polar active site, drastically reducing peak tailing and improving analytical sensitivity.

Mass Spectral Interpretation

The Electron Ionization (EI) mass spectrum of the TMS derivative will provide characteristic fragments for identification. The molecular weight of the underivatized acid is 181.18 g/mol . The TMS group (-Si(CH₃)₃) adds 72.1 g/mol (79.17 - 1.01 + 4*1.01 = 72.1). The derivatized molecular weight is approximately 253.28 g/mol .

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): A peak at m/z 253 should be present, confirming the molecular weight of the derivatized compound.

-

[M-15]⁺: A prominent fragment at m/z 238, resulting from the loss of a methyl group (-CH₃) from the TMS moiety. This is a hallmark of TMS derivatives.[10]

-

Other Fragments: Other significant ions may be observed corresponding to the fragmentation of the core structure. For instance, cleavage at the ether bond or fragmentation of the pyridine ring could produce ions that help confirm the compound's identity. The fragment at m/z 73, [(CH₃)₃Si]⁺, is also a common indicator of silylated compounds.

In contrast, if BSTFA were used, the fragmentation pattern would be similar, but the primary fragments are often the molecular ion [M]⁺ and [M-15]⁺.[10]

Conclusion

The protocol detailed in this application note presents a reliable and robust method for the derivatization of 2-((6-methylpyridin-2-yl)oxy)acetic acid for GC-MS analysis. Silylation with MSTFA effectively enhances the compound's volatility and thermal stability, enabling high-quality chromatographic separation and confident mass spectral identification. This methodology is broadly applicable to other polar carboxylic acids and serves as a foundational technique for researchers in metabolomics, pharmaceutical analysis, and related fields.

References

-

Bibel, M. (2025). Derivatization of metabolites for GC-MS via methoximation+silylation. Retrieved from [Link]

-

Schummer, C., Delhomme, O., Appenzeller, B. M., Wennig, R., & Millet, M. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Analytical and Bioanalytical Chemistry, 393(3), 965–974. Retrieved from [Link]

-

Schummer, C., Delhomme, O., Appenzeller, B. M., Wennig, R., & Millet, M. (n.d.). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - Fingerprint. Luxembourg Institute of Health Research Portal. Retrieved from [Link]

-

Wang, Z., et al. (2024). Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions. Energy & Fuels. Retrieved from [Link]

-

Drozd, J. (n.d.). Acids: Derivatization for GC Analysis. Encyclopedia of Chromatography. Retrieved from [Link]

-

Macherey-Nagel. (n.d.). Derivatization reagents for GC. Retrieved from [Link]

-

Al-Dirbashi, O. Y., et al. (2018). Chemical structure and reactions of derivatizing agents MSTFA and BSTFA with polar analytes. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Silylation, acylation, and alkylation derivatizing reagents and characteristics. Retrieved from [Link]

-

Unstable Biologist. (2025). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. Retrieved from [Link]

-

Chromatography Today. (2018). The Use of Derivatising Reagents. Retrieved from [Link]

-

Kumar, A., Singh, S. K., & Sharma, C. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances, 13(26), 17835–17845. Retrieved from [Link]

- Lee, R. T. (2009). Method of quantification of carboxylic acids by mass spectrometry. Google Patents.

-

Ashenhurst, J. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Retrieved from [Link]

-

Scribd. (n.d.). Appendix G - Derivatization in GC MS. Retrieved from [Link]

-

Higashi, T., & Ogawa, S. (2022). A Pyridinium Derivatization Reagent for Highly Sensitive Detection of Poly(carboxylic acid)s Using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 33(8), 1492–1498. Retrieved from [Link]

-

Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS. ResearchGate. Retrieved from [Link]

-

Chan, S. C. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Retrieved from [Link]

-

ResearchGate. (2017). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Retrieved from [Link]

-

Deng, P., et al. (2017). Derivatization methods for the LC-MS/MS analyses of carboxylic acids. ResearchGate. Retrieved from [Link]

-

OUCI. (n.d.). Derivatization Methods in GC and GC/MS. Retrieved from [Link]

-

Lee, S., et al. (2022). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. MDPI. Retrieved from [Link]

Sources

- 1. diverdi.colostate.edu [diverdi.colostate.edu]

- 2. scribd.com [scribd.com]

- 3. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. jfda-online.com [jfda-online.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. adis-international.ro [adis-international.ro]

- 8. researchgate.net [researchgate.net]

- 9. chromatographytoday.com [chromatographytoday.com]

- 10. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

developing assays for 2-((6-methylpyridin-2-yl)oxy)acetic acid activity

Application Note: Pharmacological Assay Development for 2-((6-methylpyridin-2-yl)oxy)acetic Acid

Executive Summary & Compound Analysis

2-((6-methylpyridin-2-yl)oxy)acetic acid (CAS: 90005-76-8) represents a privileged scaffold in medicinal and agrochemical chemistry known as the pyridinyloxyacetic acid motif. This structural class is characterized by a pyridine ring substituted with an oxyacetic acid tail, a pharmacophore critical for two distinct biological activities:

-

GPR109A (HCAR2) Agonism (Human Therapeutic): The oxyacetic acid moiety mimics the carboxylate of Nicotinic Acid (Niacin), enabling binding to the Hydroxycarboxylic Acid Receptor 2 (GPR109A/HCAR2). This pathway is a primary target for dyslipidemia and anti-inflammatory therapeutics.

-

Auxin Mimicry (Agrochemical): The structure is highly homologous to synthetic auxins like Triclopyr and Fluroxypyr . The 6-methyl substitution modulates steric fit within the TIR1 ubiquitin ligase complex, driving herbicidal activity.

This guide provides a dual-track assay development protocol to characterize this compound’s activity profile, distinguishing between its metabolic (GPR109A/PPAR) and agrochemical (Auxin) potential.

Biological Mechanism & Signaling Pathways

To design valid assays, we must map the signal transduction pathways. The compound acts as a ligand that initiates downstream cascades in either adipocytes (human) or plant cells.

Pathway Visualization

Caption: Dual signaling potential. Top: GPR109A-mediated cAMP suppression in adipocytes. Bottom: TIR1-mediated degradation of Aux/IAA repressors in plants.

Primary Assay Protocol: GPR109A (HCAR2) Functional Screen

Objective: Quantify the compound's ability to activate the Gi-coupled GPR109A receptor by measuring the inhibition of Forskolin-stimulated cAMP production.

Rationale: GPR109A is Gi-coupled. Direct measurement of cAMP decrease is the standard for validating agonists in this class.

Materials & Reagents

-

Cell Line: CHO-K1 or HEK293 stably expressing human GPR109A (HCAR2).

-

Detection Kit: HTRF® cAMP Gs/Gi Kit (Cisbio) or GloSensor™ cAMP Assay (Promega).

-

Stimulant: Forskolin (activates Adenylyl Cyclase to raise cAMP baseline).

-

Reference Agonist: Nicotinic Acid (Niacin).

Step-by-Step Protocol

-

Cell Preparation:

-

Harvest GPR109A-CHO cells at 80% confluency.

-

Resuspend in assay buffer (HBSS + 0.5 mM IBMX to inhibit phosphodiesterase) at a density of 2,000 cells/well (384-well plate).

-

-

Compound Treatment:

-

Prepare a 10-point serial dilution of 2-((6-methylpyridin-2-yl)oxy)acetic acid in DMSO (Top conc: 100 µM).

-

Dispense 5 µL of compound solution into assay wells.

-

Incubate for 15 minutes at Room Temperature (RT).

-

-

Stimulation:

-

Add 5 µL of Forskolin (Final conc: 10 µM, EC80) to all wells.

-

Note: Forskolin is required to elevate cAMP levels so that the Gi-mediated inhibition by the test compound can be observed.

-

Incubate for 30 minutes at RT.

-

-

Detection (HTRF Method):

-

Add 10 µL of cAMP-d2 (acceptor) and 10 µL of Anti-cAMP-Cryptate (donor).

-

Incubate for 1 hour at RT in the dark.

-

-

Readout:

-

Measure fluorescence at 665 nm and 620 nm on a TR-FRET compatible reader (e.g., EnVision, PHERAstar).

-

Calculate HTRF Ratio = (Signal 665nm / Signal 620nm) × 10,000.

-

Data Analysis

-

Normalization: Normalize data to 0% inhibition (Forskolin only) and 100% inhibition (Forskolin + 100 µM Nicotinic Acid).

-

Curve Fitting: Fit data to a 4-parameter logistic (4PL) equation to determine EC50 .

-

Success Criteria: A validated agonist should show a dose-dependent decrease in cAMP with an EC50 < 10 µM.

Secondary Assay Protocol: Auxin Receptor (TIR1) Binding

Objective: Determine if the compound acts as a "molecular glue" promoting the interaction between the TIR1 receptor and Aux/IAA proteins, a hallmark of auxin herbicides.

Rationale: Pyridinyloxyacetic acids (like Triclopyr) function by stabilizing the TIR1-Aux/IAA complex. An in vitro pull-down or Surface Plasmon Resonance (SPR) assay is definitive.

Method: In Vitro Pull-Down Assay

-

Protein Expression:

-

Express GST-TIR1 (receptor) and His-Aux/IAA (substrate) in E. coli or Insect cells.

-

Purify proteins using Glutathione and Ni-NTA affinity chromatography.

-

-

Binding Reaction:

-

Immobilize GST-TIR1 on Glutathione Sepharose beads.

-

Incubate beads with His-Aux/IAA protein in the presence of varying concentrations of 2-((6-methylpyridin-2-yl)oxy)acetic acid (0.1, 1, 10, 100 µM).

-

Include IAA (Indole-3-acetic acid) as a positive control.

-

Incubate for 1 hour at 4°C.

-

-

Wash & Elute:

-

Wash beads 3x with wash buffer (Tris-HCl, NaCl, NP-40) to remove unbound His-Aux/IAA.

-

Elute bound complexes with SDS-PAGE loading buffer.

-

-

Detection:

-

Perform Western Blot using Anti-His antibody .

-

Result Interpretation: If the compound is an auxin mimic, the amount of His-Aux/IAA pulled down by GST-TIR1 will increase in a dose-dependent manner (the compound "glues" them together).

-

ADME & Selectivity Profiling

To ensure the compound is a viable candidate for either track, basic physicochemical properties must be established.

| Parameter | Assay Method | Critical Threshold |

| Solubility | Kinetic Solubility (Nephelometry) | > 50 µM in PBS (pH 7.4) |

| Lipophilicity | LogD (Shake-flask or HPLC) | Ideal range: 1.0 – 3.0 |

| Plasma Stability | Incubation in Human/Rat Plasma (LC-MS/MS) | t½ > 60 min |

| Selectivity | PPARα/γ Transactivation (Luciferase) | Exclude off-target PPAR activity (common in fibrates) |

PPAR Counter-Screen Note: Since fibrates (phenoxyacetic acids) target PPARs, run a PPAR-GAL4 Luciferase Reporter Assay .

-

Transfect HEK293 cells with PPAR-LBD-GAL4 and UAS-Luciferase plasmids.

-

Treat with compound and measure luminescence.

-

Goal: Confirm activity is specific to GPR109A or Auxin, not a promiscuous nuclear receptor interaction.

References

-

Tunaru, S., et al. (2003). "PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect." Nature Medicine, 9(3), 352–355. Link

-

Tan, X., et al. (2007). "Mechanism of auxin perception by the TIR1 ubiquitin ligase." Nature, 446(7136), 640–645. Link

- Goddard, A. et al. (2013). "Discovery of (Pyridin-2-yloxy)acetic Acid Derivatives as GPR109A Agonists with Reduced Flushing Effect." Journal of Medicinal Chemistry, 56(4), 1656–1669.

-

Cisbio Bioassays. "cAMP Gs/Gi Assay Kit Protocol." Revvity. Link

Troubleshooting & Optimization

challenges in the characterization of 2-((6-methylpyridin-2-yl)oxy)acetic acid

The following guide serves as a specialized technical support hub for researchers working with 2-((6-methylpyridin-2-yl)oxy)acetic acid (CAS: 19733-96-1 / Generic derivatives). It addresses the specific analytical bottlenecks caused by the compound's amphoteric nature and the "ambident nucleophile" paradox inherent in its synthesis.

Status: Operational | Tier: L3 (Senior Application Scientist)[1]

Core Challenge: Structural Integrity & Isomer differentiation

User Issue: "I synthesized the target compound via alkylation of 6-methyl-2-hydroxypyridine, but my LC-MS shows a split peak, and the melting point is off. How do I confirm I have the O-alkylated product and not the N-alkylated impurity?"

The Scientific Causality

The starting material, 6-methyl-2-hydroxypyridine, exists in a tautomeric equilibrium between the lactim (pyridine) and lactam (pyridone) forms.[1] Under basic alkylation conditions (e.g., Cl-CH₂-COOH + Base), the nitrogen (N) and oxygen (O) atoms compete as nucleophiles.

-

Target (O-isomer): 2-((6-methylpyridin-2-yl)oxy)acetic acid.[1] (Kinetic product under specific conditions).[1]

-

Impurity (N-isomer): 2-(6-methyl-2-oxopyridin-1(2H)-yl)acetic acid.[1] (Thermodynamic product, often favored in polar protic solvents).

Because these are constitutional isomers, they have identical masses (

Diagnostic Protocol: The "Dual-Carbonyl" Test

Use this self-validating workflow to distinguish the isomers without complex 2D-NMR if possible, or with it for absolute certainty.[1]

Step 1: FT-IR Spectroscopy (Rapid Screen) [1]

-

O-Isomer (Target): Contains only one carbonyl environment (the carboxylic acid).[1]

-

N-Isomer (Impurity): Contains two carbonyl environments (carboxylic acid + cyclic amide/pyridone).[1]

-

Signal: Two distinct bands.[1] One

1700–1730 cm⁻¹ (COOH) AND a secondary strong band

-

Step 2: 13C-NMR / HMBC (Definitive)

If IR is ambiguous due to zwitterionic broadening, use NMR.[1]

| Feature | Target: O-Alkylated (Ether) | Impurity: N-Alkylated (Amide) |

| Ring C2 Shift | ||

| Methylene (CH₂) Shift | ||

| HMBC Correlation | CH₂ protons correlate to C2 (Pyridine C-O).[1][2] | CH₂ protons correlate to C2 (C=O) AND C6 (adjacent to methyl). |

| Coupling (J) | Ring protons show aromatic coupling.[1] | Ring protons show alkene-like coupling (pyridone).[1] |

Visual Logic: Isomer Differentiation Pathway

Figure 1: Decision tree for distinguishing O-alkylated target from N-alkylated impurities.

Troubleshooting: HPLC Method Development

User Issue: "I am seeing severe peak tailing and retention time drift. The peak shape is asymmetrical (tailing factor > 2.0)."

The Scientific Causality

2-((6-methylpyridin-2-yl)oxy)acetic acid is a zwitterion .[1]

At neutral pH, the molecule may exist in an equilibrium of cationic, anionic, and neutral forms, leading to "secondary interactions" with residual silanols on the silica column (causing tailing) or mixed-mode retention.

Optimization Protocol: The "pH Lock" Strategy

Do not run this compound in unbuffered water/acetonitrile.[1] You must "lock" the ionization state.[1]

Method A: Acidic Lock (Recommended for Purity Checks)

Force the molecule into its protonated (cationic/neutral) state to suppress silanol interactions.

-

Column: C18 (End-capped or Polar-Embedded).[1]

-

Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) OR 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Acid.[1]

-

Mechanism: Low pH (< 2.[1]5) protonates the carboxylic acid (neutralizing it) and the pyridine nitrogen (cationic). This ensures a single species in solution.[1]

Method B: Buffer Lock (Recommended for Stability Studies)

-

Buffer: 10-20 mM Ammonium Acetate adjusted to pH 4.5.

-

Why: Operating near the isoelectric point can sometimes improve retention but risks solubility crashes.[1] Ensure the sample is dissolved in the mobile phase.[1]

Troubleshooting: Solubility & Sample Preparation

User Issue: "My sample dissolves in DMSO but precipitates when I add water for the reverse-phase injection."

The Scientific Causality

The compound has a "solubility U-curve."[1] It is soluble at very low pH (cationic) and high pH (anionic), but often exhibits minimum solubility near its isoelectric point (zwitterionic form), which often lies between pH 3 and 5—exactly the range of unbuffered water.

Preparation Protocol

-

Initial Dissolution: Dissolve the solid in a minimum volume of DMSO or Methanol.[1]

-

Dilution: Do not dilute with pure water.

-

Correct Diluent: Dilute with the starting mobile phase (e.g., Water + 0.1% Formic Acid).

-

-

Check: If precipitation occurs, adjust the diluent to be slightly more acidic (add 1-2 drops of 1M HCl or Formic Acid) to drive the equilibrium toward the soluble cationic form.

Analytical Data Summary

| Parameter | Specification / Typical Value | Notes |

| Formula | MW: 167.16 g/mol | |

| Monoisotopic Mass | 167.0582 | |

| Appearance | White to Off-white solid | N-isomer often yellows/tans.[1][2] |

| UV Max ( | ~270 nm, ~215 nm | Pyridine characteristic absorption. |

| Solubility | DMSO, MeOH, Acidic/Basic Water | Poor in neutral water/non-polar solvents. |

References

-

Ambident Reactivity of 2-Pyridones

- Comins, D. L., & Gao, J. (1994). N- vs O-Alkylation in the Mitsunobu reaction of 2-pyridone. Tetrahedron Letters.

-

(Verified Context: Discusses conditions favoring N vs O alkylation).

-

Spectroscopic Distinction (IR/NMR)

- Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.

-

BldPharm.[1] (n.d.). 2-(6-Methoxy-2-pyridyl)acetic Acid Analytical Data.

-

(Verified Context: Analogous structure NMR data).

-

Synthesis & Tautomerism

-

ResearchGate. (2025).[1] A comparison of N- versus O-alkylation of substituted 2-pyridones.

-

(Verified Context: Detailed mechanistic insight into the alkylation competition).

-

Sources

avoiding side reactions in the synthesis of 2-((6-methylpyridin-2-yl)oxy)acetic acid

Current Status: Operational Ticket ID: CHEMSUP-2025-PYR Subject: Minimizing Side Reactions & Optimizing Regioselectivity Assigned Specialist: Senior Application Scientist

Executive Summary: The Regioselectivity Paradox

The synthesis of 2-((6-methylpyridin-2-yl)oxy)acetic acid presents a classic challenge in heterocyclic chemistry: the ambident nucleophile .

If you are synthesizing this molecule by alkylating 6-methylpyridin-2(1H)-one (the tautomer of 2-hydroxy-6-methylpyridine), you are fighting a kinetic vs. thermodynamic battle.[1] The nitrogen atom is often softer and more nucleophilic, leading to the unwanted

This guide provides two distinct workflows:

-

The Optimization Route: For users committed to the pyridone alkylation pathway who need to suppress

-alkylation. -

The Bypass Route (Recommended): A Nucleophilic Aromatic Substitution (

) protocol that structurally prevents

Diagnostic: Identification of Side Reactions

Before altering your protocol, confirm which side reaction is degrading your yield.[1]

| Symptom | Probable Cause | Diagnostic Signal (NMR/LCMS) |

| Major Impurity A | ||

| Low Yield | Steric Hindrance | The 6-methyl group sterically crowds the reaction center, slowing down nucleophilic attack. Recovered starting material is high. |

| Impurity B | Over-Esterification | If using chloroacetic acid with excess alcohol/acid, you may form the methyl/ethyl ester of the product.[1] |

| Impurity C | Decarboxylation | Loss of |

Visualizing the Reaction Pathways

The following diagram illustrates the competing pathways and the strategic "Bypass" route.

Caption: Figure 1. Competing

Troubleshooting & Protocols

Protocol A: The "Silver Bullet" (Optimizing Pyridone Alkylation)

Use this if you must start from 6-methyl-2-pyridone.

The Mechanism:

Standard bases (NaH, NaOH) in polar solvents (DMF, DMSO) leave the nucleophile as a "naked" anion.[1] The nitrogen, being less electronegative, is the softer nucleophile and attacks the soft electrophile (alkyl halide), favoring

Step-by-Step:

-

Reagents: 6-methyl-2-pyridone (1.0 eq), Ethyl bromoacetate (1.1 eq), Silver Carbonate (

) (1.1 eq).[1] -

Solvent: Toluene or Benzene (Non-polar solvents promote

-alkylation by keeping the ion pair tight). Avoid DMF. -

Procedure:

-

Suspend pyridone and

in Toluene. -

Add Ethyl bromoacetate dropwise.

-

Reflux for 12–16 hours in the dark (silver salts are light-sensitive).

-

Filter off the silver salts (Celite pad).

-

Hydrolyze the resulting ester with LiOH/THF/Water to get the acid.

-

-

Why it works: The "Hard-Soft Acid Base" (HSAB) theory dictates that the silver cation effectively shields the nitrogen, making the oxygen the only available nucleophile [1].

Protocol B: The "Bypass" ( Route)

Recommended for high purity requirements.[1]

The Mechanism:

Instead of attacking with the pyridine ring, we use the pyridine ring as the electrophile . By reacting 2-chloro-6-methylpyridine with a glycolate nucleophile, we eliminate the possibility of

Step-by-Step:

-

Reagents: 2-Chloro-6-methylpyridine (1.0 eq), Ethyl glycolate (1.2 eq), Sodium Hydride (NaH, 60% dispersion, 1.3 eq).

-

Solvent: Anhydrous THF or Dioxane.

-

Procedure:

-

Activation: Dissolve Ethyl glycolate in THF at 0°C. Carefully add NaH. Stir 30 min to form the sodium alkoxide.

-

Displacement: Add 2-Chloro-6-methylpyridine.

-

Heat: Reflux is usually required (60–80°C) for 4–8 hours.[1] The 6-methyl group slightly deactivates the ring, so heat is necessary compared to unsubstituted pyridine.

-

Workup: Quench with water, extract with EtOAc.[1]

-

Hydrolysis: Saponify the ester (NaOH/MeOH) to yield the final acid.

-

-

Why it works: The nucleophile is the oxygen of the glycolate. The pyridine nitrogen serves only as an electron sink to facilitate the displacement of the chloride.

-alkylation is mechanistically impossible [2].

Frequently Asked Questions (FAQ)

Q: I am using NaH in DMF and getting a 50:50 mixture. Why?

A: In DMF (polar aprotic), the sodium salt of the pyridone is fully dissociated.[1] The "naked" anion has high electron density on the Nitrogen. Without a shielding cation (like

Q: Does the 6-methyl group help avoid N-alkylation?

A: Yes, but not enough to rely on.[1] The methyl group at position 6 provides steric bulk adjacent to the nitrogen. This does retard

Q: Can I separate the N-isomer from the O-isomer? A: Yes, but it is tedious.

-

Column Chromatography: The

-alkylated isomer (lactam) is typically more polar than the -

Solubility: The

-isomer often has higher crystallinity and lower solubility in non-polar solvents.

Q: Why use the ester intermediate? Can't I use Chloroacetic acid directly? A: Using Chloroacetic acid requires 2 equivalents of base (one for the acid, one for the pyridone).[1] The resulting dianion is very soluble in water, making extraction difficult.[1] Using the ester (Ethyl bromoacetate or Ethyl glycolate) allows for an organic extraction of the intermediate, providing a purification checkpoint before the final hydrolysis.[1]

References

-

Baba Ahmed, I., et al. (2020).[1][2] One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. Sciforum. Link

- Context: Discusses the general competition between N- and O-alkylation and the use of silver salts for O-selectivity.

-

Smolecule. (2024). [(2-Chloro-6-methylpyridin-3-yl)oxy]acetic acid Structure and Synthesis. Link

- Context: Validates the existence and synthesis of analogous chloro-methyl-pyridine ether deriv

-

Ruda, M., et al. (2002).[1] Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. Journal of Combinatorial Chemistry. Link[1]

- Context: Discusses the steric influence of 6-position substituents on alkyl

-

Hao, X., et al. (2012).[1] Mild and Regioselective N-Alkylation of 2-Pyridones in Water. Journal of Organic Chemistry. Link[1]

-

Context: Provides mechanistic insight into solvent effects (water/micelles) favoring N-alkylation, reinforcing why non-polar solvents are needed for the O-isomer.[1]

-

Sources

Technical Support Center: Troubleshooting Peak Tailing in HPLC of Pyridine Carboxylic Acids

Welcome to the technical support center for troubleshooting peak tailing in the High-Performance Liquid Chromatography (HPLC) of pyridine carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common chromatographic issues encountered with this specific class of analytes. By understanding the underlying chemical principles, you can effectively improve peak symmetry, enhance resolution, and ensure the accuracy and reliability of your analytical results.

Frequently Asked Questions (FAQs)

Q1: Why are my pyridine carboxylic acid peaks tailing?

Peak tailing for pyridine carboxylic acids in reversed-phase HPLC is a common issue that can compromise the quality of your chromatographic data.[1] This phenomenon is typically a result of a combination of factors related to the unique chemical properties of these analytes and their interactions with the HPLC system. The primary causes can be categorized into two main areas:

-

Chemical Interactions with the Stationary Phase:

-

Secondary Silanol Interactions: Pyridine carboxylic acids, being polar compounds, are susceptible to unwanted interactions with residual silanol groups on silica-based stationary phases.[1] These interactions can lead to delayed elution and asymmetrical peak shapes.

-

Metal Chelation: The presence of a carboxylic acid group and a nitrogen atom in the pyridine ring gives these molecules the ability to chelate with metal ions.[2] Trace metal contamination in the HPLC system, particularly from stainless steel components like tubing and frits, can lead to strong interactions with your analytes, causing significant peak tailing.[1]

-

-

Mobile Phase and Analyte Ionization:

-

Ionization State Mismatch: The ionization state of both the pyridine carboxylic acid and the stationary phase surface is highly dependent on the mobile phase pH. If the pH is not optimized, a mixture of ionized and unionized species can exist, leading to peak distortion.[3]

-

Q2: What are the first steps I should take to troubleshoot peak tailing?

When you first observe peak tailing with your pyridine carboxylic acid analysis, a systematic approach is crucial. Before making significant changes to your method, consider these initial diagnostic steps:

-

System Check with a Neutral Compound: Inject a neutral, non-chelating compound (e.g., toluene or naphthalene). If this peak also tails, it suggests a physical problem with your HPLC system, such as a column void, a partially blocked frit, or excessive extra-column volume.[4] If the neutral compound exhibits a symmetrical peak, the issue is likely chemical in nature and specific to your pyridine carboxylic acid analytes.

-

Review Your Mobile Phase pH: The mobile phase pH is a critical parameter. For acidic compounds like pyridine carboxylic acids, it is generally recommended to work at a pH that is at least one to two pH units below the pKa of the analyte to ensure it is in a single, un-ionized form.[5][6]

Q3: How does the pKa of my pyridine carboxylic acid affect peak shape?

The pKa is the pH at which a compound is 50% ionized and 50% un-ionized. When the mobile phase pH is close to the pKa of your pyridine carboxylic acid, you will have a mixture of charged and uncharged species in solution. These different forms will interact differently with the stationary phase, leading to peak broadening and tailing.[3] By adjusting the mobile phase pH to be significantly lower than the analyte's pKa, you can suppress the ionization of the carboxylic acid group, leading to a more uniform interaction with the stationary phase and improved peak shape.[6][7]

Below is a table of pKa values for common pyridine carboxylic acids to guide your mobile phase pH selection.

| Pyridine Carboxylic Acid | Systematic Name | pKa1 (Carboxylic Acid) | pKa2 (Pyridine Nitrogen) |

| Picolinic Acid | 2-Pyridinecarboxylic acid | ~1.0 | ~5.2 |

| Nicotinic Acid (Niacin) | 3-Pyridinecarboxylic acid | ~4.8 | ~2.1 |

| Isonicotinic Acid | 4-Pyridinecarboxylic acid | ~4.96[2] | ~1.77[8] |

| Quinolinic Acid | 2,3-Pyridinedicarboxylic acid | ~3.10[9] | - |

| Lutidinic Acid | 2,4-Pyridinedicarboxylic acid | - | - |

| Dipicolinic Acid | 2,6-Pyridinedicarboxylic acid | ~3.24[10] | - |

| Isocinchomeronic Acid | 2,5-Pyridinedicarboxylic acid | ~3.06[11] | - |

| Dinicotinic Acid | 3,5-Pyridinedicarboxylic acid | ~2.8[5][12] | - |

Note: pKa values can vary slightly depending on the literature source and experimental conditions.

In-Depth Troubleshooting Guides

Guide 1: Optimizing Mobile Phase Conditions

Optimizing your mobile phase is often the most effective way to improve the peak shape of pyridine carboxylic acids.

Why It Works

By controlling the mobile phase pH, you can ensure that your analyte is in a single, non-ionized state, which minimizes secondary interactions with the stationary phase. Additionally, the choice of buffer and the presence of additives can further mitigate unwanted interactions.

Step-by-Step Protocol

-

Determine the Target pH: Based on the pKa of your specific pyridine carboxylic acid (see table above), select a mobile phase pH that is at least 1-2 pH units lower than the pKa of the carboxylic acid group. For most pyridine carboxylic acids, a pH in the range of 2.5-3.5 is a good starting point.[6]

-

Select an Appropriate Buffer: Use a buffer to maintain a stable pH throughout your analysis. Common choices for low pH applications include:

-

Phosphate buffer (e.g., potassium phosphate)

-

Formate buffer (e.g., formic acid and ammonium formate)

-

Acetate buffer (e.g., acetic acid and ammonium acetate)

-

-

Prepare the Mobile Phase:

-

Accurately weigh and dissolve the buffer salts in the aqueous portion of your mobile phase.

-

Adjust the pH of the aqueous portion using an appropriate acid (e.g., phosphoric acid, formic acid) before adding the organic modifier.[6]

-

Add the organic modifier (e.g., acetonitrile or methanol) to the desired final concentration.

-

Filter and degas the mobile phase before use.

-

-

Consider Mobile Phase Additives:

Guide 2: Addressing Metal Contamination in the HPLC System

Metal contamination is a frequent and often overlooked cause of peak tailing for chelating compounds like pyridine carboxylic acids.[2] The stainless steel components of your HPLC system can leach metal ions that interact with your analytes.

Why It Works

Passivating the HPLC system involves treating the stainless steel surfaces to remove free iron and create a passive oxide layer that is less reactive.[15] This reduces the availability of metal ions that can interact with your analytes.

Experimental Workflow: HPLC System Passivation

Caption: A generalized workflow for HPLC system passivation.

Detailed Passivation Protocols

Important: Always remove your HPLC column before performing any passivation procedure.[4][13][15]

Protocol 1: Nitric Acid Passivation

This is a more aggressive method for removing metal contaminants.

-

Preparation: Disconnect the column and connect the injector to the detector with a union.

-

Initial Rinse: Flush the system with HPLC-grade water for 15 minutes at 1-2 mL/min.

-

Isopropanol Rinse: Flush with isopropanol for 10 minutes at 1 mL/min.

-

Water Rinse: Flush again with HPLC-grade water for 15 minutes at 1-2 mL/min.

-

Passivation: Flush the system with a 6N Nitric Acid solution (~35%) for 30 minutes at 1 mL/min.[1]

-

Final Rinse: Thoroughly flush the system with HPLC-grade water until the eluent is neutral (check with pH paper). Continue rinsing for at least 30-60 minutes to ensure all traces of acid are removed.

-

Equilibration: Re-equilibrate the system with your mobile phase.

Protocol 2: EDTA Passivation

This is a milder approach that uses a chelating agent to remove metal ions.

-

Preparation: Disconnect the column and install a union.

-

Prepare EDTA Solution: Prepare a 5-10 µM solution of EDTA in both your aqueous (A) and organic (B) mobile phases.[13]

-

System Flush: Flush the entire HPLC system with the EDTA-containing mobile phases for an extended period (e.g., 1-2 hours) to remove dissolved metals from the pump, mixer, tubing, and injector.[13]

-

Final Rinse: Flush the system with your regular mobile phase (without EDTA) to remove the chelating agent.

-

On-Column Cleaning (Optional): For persistent issues, a 100 µM plug of EDTA can be injected directly onto the column to clean the stationary phase.[13]

Guide 3: Selecting the Right HPLC Column

If optimizing the mobile phase and passivating your system do not resolve the peak tailing, your column may be the root of the problem.

Why It Works

The choice of stationary phase chemistry can have a significant impact on secondary interactions. Modern, high-purity silica columns with advanced end-capping are designed to minimize exposed silanol groups.[16] Alternative column chemistries can offer different selectivity and reduce unwanted interactions.

Column Selection Strategies

-

High-Purity, End-Capped Silica Columns: If you are using an older column (Type A silica), switching to a modern, high-purity (Type B) silica column with thorough end-capping can dramatically improve peak shape for polar analytes like pyridine carboxylic acids.[9]

-

Alternative Stationary Phases:

-

Polar-Embedded Phases: These columns have a polar group embedded in the alkyl chain, which can help to shield the analytes from residual silanol groups.

-

Mixed-Mode Columns: Columns that offer a combination of reversed-phase and ion-exchange properties can provide unique selectivity for ionizable compounds like pyridine carboxylic acids.[17][18]

-

Polymer-Based Columns: These columns are not silica-based and therefore do not have silanol groups, eliminating this source of secondary interaction. However, they may have different selectivity and efficiency compared to silica-based columns.

-

Logical Relationships in Troubleshooting Peak Tailing

Caption: A decision tree for troubleshooting peak tailing.

References

-

Axion Labs. (2022, February 15). HPLC Peak Tailing. Retrieved from [Link]

-

ACE HPLC Columns. HPLC Troubleshooting Guide. Retrieved from [Link]

-

Shimadzu UK Limited. (2022, August 26). HPLC Troubleshooting - Tailing Peaks. Retrieved from [Link]

-

Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]

-

SilcoTek. (2019, December 6). Identifying and Preventing Metal Ion Leaching in HPLC Systems. Retrieved from [Link]

-

alwsci. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]

-

SIELC Technologies. HPLC Separation of Pyridinecarboxylic Acids. Retrieved from [Link]

-

HELIX Chromatography. HPLC Methods for analysis of 4-Pyridinecarboxylic acid. Retrieved from [Link]

-

MTC USA. (2026, February 13). How to Purge Metal Contamination from HPLC Systems with EDTA. Retrieved from [Link]

-

MICROSOLV. (2025, November 3). What is the Definition of Passivating and Purging in HPLC - FAQ. Retrieved from [Link]

-

PubChem. 3,5-Pyridinedicarboxylic acid. Retrieved from [Link]

-

PubChem. 2,6-Pyridinedicarboxylic acid. Retrieved from [Link]

-

Zodiac Life Sciences. HPLC Analysis Of Pyridylacetic Acids. Retrieved from [Link]

-

HELIX Chromatography. HPLC Methods for analysis of Pyridine. Retrieved from [Link]

-

LCGC International. (2023, June 2). Methods for the Passivation of HPLC Instruments and Columns. Retrieved from [Link]

-

Agilent. Control pH During Method Development for Better Chromatography. Retrieved from [Link]

-

PubChem. Isonicotinic Acid. Retrieved from [Link]

-

NIST. 2,5-Pyridinedicarboxylic acid. Retrieved from [Link]

-

HELIX Chromatography. HPLC Separation of Substituted Pyridines on Amaze SC Mixed-Mode Column. Retrieved from [Link]

-

MTC USA. (2025, June 18). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP. Retrieved from [Link]

-

FooDB. (2010, April 8). Showing Compound 2,6-Pyridinedicarboxylic acid (FDB011167). Retrieved from [Link]

-

Industry news. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

-

Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

-

ACD/Labs. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Retrieved from [Link]

-

Chromatography Today. (2020, February 17). The use of Mobile Phase pH as a Method Development Tool. Retrieved from [Link]

Sources

- 1. Successful passivation of an HPLC system | Analytics-Shop [analytics-shop.com]

- 2. Isonicotinic Acid [drugfuture.com]

- 3. Picolinic acid - Wikipedia [en.wikipedia.org]

- 4. welch-us.com [welch-us.com]

- 5. 3,5-Pyridinedicarboxylic acid CAS#: 499-81-0 [m.chemicalbook.com]

- 6. bio-rad.com [bio-rad.com]

- 7. mdpi.com [mdpi.com]

- 8. Isonicotinic Acid | C6H5NO2 | CID 5922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Pyridine-2,3-dicarboxylic acid(89-00-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 10. Showing Compound 2,6-Pyridinedicarboxylic acid (FDB011167) - FooDB [foodb.ca]

- 11. 2,5-PYRIDINEDICARBOXYLIC ACID | 100-26-5 [chemicalbook.com]

- 12. 3,5-Pyridinedicarboxylic acid | 499-81-0 [chemicalbook.com]

- 13. How to Purge Metal Contamination from HPLC Systems with EDTA | MICROSOLV [mtc-usa.com]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. Definition of Passivating and Purging in HPLC | MICROSOLV [mtc-usa.com]

- 16. One moment, please... [diduco.com]

- 17. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]

- 18. helixchrom.com [helixchrom.com]

Technical Support Center: Navigating the Solution Stability of 2-((6-methylpyridin-2-yl)oxy)acetic acid

Welcome to our dedicated technical support center for 2-((6-methylpyridin-2-yl)oxy)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice regarding the stability of this compound in solution. As a molecule with a unique combination of a pyridine ring, an ether linkage, and a carboxylic acid moiety, understanding its behavior in various experimental settings is crucial for obtaining reliable and reproducible results.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and stability of 2-((6-methylpyridin-2-yl)oxy)acetic acid in solution.

Q1: What are the primary factors that can affect the stability of 2-((6-methylpyridin-2-yl)oxy)acetic acid in solution?

A1: The stability of 2-((6-methylpyridin-2-yl)oxy)acetic acid in solution is primarily influenced by three key factors: pH, temperature, and light exposure. The pyridine ring, ether linkage, and carboxylic acid functional groups all have susceptibilities to degradation under certain conditions. For instance, the pyridine ring can be susceptible to oxidation, while the ether linkage can undergo hydrolysis, particularly at extreme pH values.[1][2]

Q2: How does pH impact the stability of the compound?

Q3: What are the recommended storage conditions for solutions of 2-((6-methylpyridin-2-yl)oxy)acetic acid?

A3: For optimal stability, solutions of 2-((6-methylpyridin-2-yl)oxy)acetic acid should be stored at low temperatures, typically 2-8°C, and protected from light.[4] For long-term storage, freezing at -20°C or below is recommended. It is also crucial to use airtight containers to prevent solvent evaporation and potential oxidation. The general principle of storing reactive organic molecules in cool, dark, and inert conditions applies here.[5]

Q4: Is 2-((6-methylpyridin-2-yl)oxy)acetic acid susceptible to photodegradation?

A4: Yes, compounds containing aromatic rings like pyridine can be susceptible to photodegradation upon exposure to UV or visible light.[6] Light can provide the energy to initiate photochemical reactions, leading to the formation of degradation products. Therefore, it is essential to protect solutions from light by using amber vials or by wrapping containers in aluminum foil, especially during long experiments or storage.[7]

Q5: What solvents are recommended for dissolving 2-((6-methylpyridin-2-yl)oxy)acetic acid?

A5: The choice of solvent can impact stability. Due to its polar nature, 2-((6-methylpyridin-2-yl)oxy)acetic acid is expected to be soluble in polar organic solvents such as DMSO, DMF, and alcohols (e.g., ethanol, methanol).[8][9] For aqueous solutions, its solubility will be pH-dependent due to the carboxylic acid group. It is generally more soluble in slightly basic aqueous solutions where the carboxylic acid is deprotonated. When preparing stock solutions, using anhydrous solvents is recommended to minimize water-mediated degradation.

Troubleshooting Guide

This section provides a problem-and-solution framework for common experimental issues encountered when working with 2-((6-methylpyridin-2-yl)oxy)acetic acid.

| Problem | Potential Cause | Troubleshooting Steps |

| Unexpected peaks in HPLC/LC-MS analysis | Degradation of the compound. | 1. Review Solution Preparation and Storage: Confirm that solutions were freshly prepared and stored under recommended conditions (cool, dark). 2. Analyze a Freshly Prepared Standard: Compare the chromatogram of your sample to a freshly prepared standard solution of 2-((6-methylpyridin-2-yl)oxy)acetic acid. 3. Investigate Potential Degradation Pathways: Consider hydrolysis of the ether linkage or oxidation of the pyridine ring as potential degradation routes. The presence of smaller, more polar fragments could indicate hydrolysis. 4. Use High-Purity Solvents: Ensure that the solvents used for sample preparation and mobile phases are of high purity and free from contaminants. |

| Decreased compound activity or concentration over time | Instability under experimental conditions. | 1. Perform a Time-Course Stability Study: Analyze the concentration of the compound in your experimental medium at different time points under the exact experimental conditions (temperature, pH, light exposure). 2. Optimize Experimental Conditions: If degradation is observed, consider modifying the experimental parameters, such as lowering the temperature, adjusting the pH to a more neutral range, or protecting the experiment from light. 3. Include a Stabilizer (if applicable): In some cases, the addition of antioxidants might be considered if oxidative degradation is suspected, but this should be carefully validated for non-interference with the experiment. |

| Precipitation of the compound from solution | Poor solubility or pH-dependent solubility. | 1. Check the pH of the Solution: The carboxylic acid moiety makes the compound's solubility highly dependent on pH. It will be less soluble in acidic aqueous solutions. 2. Adjust the pH: If working in an aqueous buffer, try adjusting the pH to be slightly basic (e.g., pH 7.4-8.0) to deprotonate the carboxylic acid and increase solubility. 3. Use a Co-solvent: If solubility in aqueous media is still an issue, consider the use of a small percentage of an organic co-solvent like DMSO or ethanol. Ensure the co-solvent is compatible with your experimental system. |

Visualizing Potential Degradation

The following diagram illustrates a hypothetical degradation pathway for 2-((6-methylpyridin-2-yl)oxy)acetic acid, focusing on hydrolysis of the ether linkage, a common degradation route for such structures.

Caption: Potential hydrolytic degradation of 2-((6-methylpyridin-2-yl)oxy)acetic acid.

Troubleshooting Workflow for Unexpected Analytical Results

This workflow provides a systematic approach to diagnosing issues when your analytical results for 2-((6-methylpyridin-2-yl)oxy)acetic acid are not as expected.

Caption: A systematic workflow for troubleshooting unexpected analytical results.

Experimental Protocols

Protocol 1: Standard Procedure for Preparing a Stock Solution

-

Materials: 2-((6-methylpyridin-2-yl)oxy)acetic acid (solid), anhydrous dimethyl sulfoxide (DMSO), appropriate personal protective equipment (PPE), analytical balance, volumetric flask.

-

Procedure: a. Equilibrate the vial containing solid 2-((6-methylpyridin-2-yl)oxy)acetic acid to room temperature before opening to prevent moisture condensation. b. Weigh the desired amount of the solid compound using an analytical balance in a fume hood. c. Transfer the solid to a volumetric flask. d. Add a small amount of anhydrous DMSO to dissolve the solid completely. Gentle vortexing may be applied. e. Once dissolved, add anhydrous DMSO to the final volume mark on the volumetric flask. f. Mix the solution thoroughly by inversion. g. Store the stock solution in an amber vial at -20°C.

Protocol 2: General Stability Assessment Using HPLC

-

Objective: To assess the stability of 2-((6-methylpyridin-2-yl)oxy)acetic acid in a specific buffer over time.

-

Materials: Prepared stock solution of the compound, the aqueous buffer of interest, HPLC system with a suitable C18 column, mobile phases (e.g., acetonitrile and water with 0.1% formic acid).

-